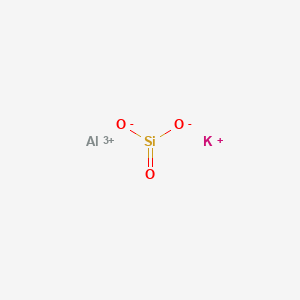
2-(Hydroxymethyl)isonicotinic acid
Vue d'ensemble
Description
“2-(Hydroxymethyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid, also known as pyridine-4-carboxylic acid, is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Synthesis Analysis
The synthesis of derivatives of isonicotinic acid has been reported in the literature. For instance, a new series of substituted 1,2,4-triazoles derivative were synthesized using isonicotinic acid hydrazide (INH) as a starting material .Molecular Structure Analysis
Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The addition of a hydroxymethyl group to this structure would result in “2-(Hydroxymethyl)isonicotinic acid”.Chemical Reactions Analysis
Hydroxymethylation is a simple chemical reaction that allows the addition of the -CH2OH group to some starting materials, such as alkanes and aromatic acidic compounds . This could be a potential reaction pathway for the formation of “2-(Hydroxymethyl)isonicotinic acid”.Applications De Recherche Scientifique
Field
This compound is used in the field of cancer research .
Application
Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy . Hydrazone chemicals, which include 2-(Hydroxymethyl)isonicotinic acid, have a unique biologic action and excellent coordination ability, making them hot topics in pharmaceutical research .
Results
While no one chemotherapeutic agent has been demonstrated to be 100 percent successful in cancer treatment, hydrazone chemicals have shown promise in pharmaceutical research .
Plant Immunity
Field
2-(Hydroxymethyl)isonicotinic acid is used in the field of plant immunity .
Application
This compound, also known as N-cyanomethyl-2-chloro isonicotinic acid (NCI), is a potent plant immune inducer . It was identified in a screen of 2-chloroisonicotinamide derivatives for control of rice blast .
Results
The results of the application of NCI in controlling rice blast were not detailed in the source .
Antibacterial Activity
Field
This compound is used in the field of antibacterial research .
Application
A series of new isoniazid derivatives, including isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides, were synthesized and studied for their antibacterial activity .
Results
The results of the antibacterial activity of these new isoniazid derivatives were not detailed in the source .
Synthesis of Derivatives
Field
2-(Hydroxymethyl)isonicotinic acid is used in the field of organic synthesis .
Application
Isonicotinic acids, including 2-(Hydroxymethyl)isonicotinic acid, are used for the synthesis of various derivatives . These derivatives include hydrazide derivatives like isoniazid, iproniazid, and nialamide, and amide and ester derivatives like ethionamide and dexamethasone isonicotinate .
Results
The results of the synthesis of these derivatives were not detailed in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-(hydroxymethyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-6-3-5(7(10)11)1-2-8-6/h1-3,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFKOGCATGREDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618257 | |
| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)isonicotinic acid | |
CAS RN |
915140-06-6 | |
| Record name | 2-(Hydroxymethyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)










